molecular formula C17H14BrN3O4 B4883526 5-(4-bromophenyl)-3-methyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

5-(4-bromophenyl)-3-methyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4883526
M. Wt: 404.2 g/mol
InChI Key: LVSUZCIUZADZCW-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-methyl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP and has been extensively studied for its unique properties and potential benefits in scientific research.

Mechanism of Action

The mechanism of action of BDP is not fully understood; however, it is believed to act through multiple pathways. BDP has been reported to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. BDP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDP has been reported to have various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. BDP has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, BDP has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

BDP has several advantages and limitations for lab experiments. One of the significant advantages of BDP is its potential applications in various fields, including cancer research and neurodegenerative diseases. BDP is also relatively easy to synthesize and has a high yield. However, the limitations of BDP include its potential toxicity at high concentrations and the need for further studies to understand its mechanism of action fully.

Future Directions

There are several future directions for the study of BDP. One potential direction is to investigate the potential applications of BDP in the treatment of neurodegenerative diseases. Another direction is to study the mechanism of action of BDP to understand its biochemical and physiological effects fully. Moreover, further studies are needed to determine the safety and efficacy of BDP in humans.
Conclusion:
In conclusion, BDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and neurodegenerative diseases. BDP has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties and has several advantages and limitations for lab experiments. Further studies are needed to determine the safety and efficacy of BDP in humans and to understand its mechanism of action fully.

Synthesis Methods

The synthesis of BDP involves a multistep process that requires several reagents and conditions. The initial step involves the reaction of 4-bromobenzaldehyde with 3-nitroacetophenone in the presence of a base to form an intermediate product. This intermediate product is then reacted with methyl hydrazine to form BDP. The synthesis of BDP is a complex process that requires expertise and precision to obtain a high yield of the final product.

Scientific Research Applications

BDP has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. BDP has also been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Moreover, BDP has been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4/c1-11-10-17(23,13-5-7-14(18)8-6-13)20(19-11)16(22)12-3-2-4-15(9-12)21(24)25/h2-9,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSUZCIUZADZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone

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